1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Description
This compound features a tetrahydropyrazino[1,2-b]indazole core linked to a piperazine moiety modified with a pyrrolidin-1-ylsulfonyl group.
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2S/c25-27(26,22-8-3-4-9-22)23-13-11-21(12-14-23)18-17-15-5-1-2-6-16(15)20-24(17)10-7-19-18/h7,10H,1-6,8-9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPOPVGBEHMXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various targets, includingandrogen receptors and RORγt .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins.
Biochemical Pathways
Similar compounds have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound's structure features a piperazine ring substituted with a pyrrolidinylsulfonyl group and a tetrahydropyrazinoindazole moiety. This unique arrangement contributes to its biological efficacy.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of piperazine have shown moderate to significant efficacy against various human cancer cell lines. In one study, an analog demonstrated an IC50 value of 18 μM against breast cancer cells (MCF-7) by inhibiting PARP1 activity and enhancing apoptosis pathways through increased caspase activation and phosphorylation of H2AX .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5e | MCF-7 | 18 | PARP1 inhibition |
| 5a | MCF-7 | Comparable to Olaparib | PARP cleavage enhancement |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties. Studies have indicated that it can inhibit acetylcholinesterase (AChE) and urease activities. For example, synthesized piperazine derivatives showed potent AChE inhibition with IC50 values ranging from 0.63 to 6.28 µM . These findings suggest potential applications in treating conditions like Alzheimer's disease and gastric ulcers.
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 0.63 - 6.28 | Thiourea (21.25) |
| Urease | Various | - |
Antimicrobial Activity
The compound's biological profile includes antimicrobial activity against various bacterial strains. The pharmacological behavior of piperazine derivatives has been linked to their antibacterial properties, with some exhibiting significant activity against resistant strains .
Case Studies
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with the compound at varying concentrations. The results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and phosphorylated H2AX. This suggests that the compound may serve as a lead for developing new anticancer agents targeting PARP pathways .
Case Study 2: Enzyme Inhibition Profile
A series of piperazine derivatives were evaluated for their AChE inhibitory effects using standard protocols. The results showed that several compounds had lower IC50 values compared to established inhibitors like thiourea, indicating their potential as therapeutic agents in neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Core Heterocycles: The target compound shares the tetrahydropyrazinoindazole core with CAS 1903434-36-5 and 2034413-16-4, which are distinct from imidazo[1,2-b]pyridazine () or thiazol-phenylurea () derivatives. This core may confer unique conformational stability and binding pocket compatibility .
Substituent Effects :
- The pyrrolidin-1-ylsulfonyl group in the target compound contrasts with the imidazol-2-one carbonyl (CAS 1903434-36-5) and arylacetyl (CAS 2034413-16-4) groups. Sulfonamides typically enhance hydrophilicity and hydrogen-bonding capacity compared to carbonyl or alkyl substituents .
- Trifluoromethyl () and chloro-methoxy () groups in analogs suggest divergent electronic effects: electron-withdrawing (CF₃) vs. electron-donating (OCH₃) moieties .
Molecular Weight : The target compound likely exceeds 400 Da, similar to CAS 2034413-16-4 (439.9 Da), which may influence pharmacokinetic properties like membrane permeability .
Key Observations:
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step routes similar to ponatinib (), with piperazine functionalization as a critical step.
- Analytical Trends : Sulfonamide-containing analogs (e.g., ) exhibit distinct NMR shifts (e.g., SO₂CH₂CH₃ at δ 4.20) compared to urea derivatives (), aiding structural elucidation .
Functional Group Impact on Bioactivity (Inferred)
- Sulfonamides : Present in the target compound and derivatives, sulfonamides are associated with enhanced binding to enzymes (e.g., carbonic anhydrase) or kinases due to their ability to act as hydrogen-bond acceptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
